

Spectral Analysis of 2-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzyloxy-5-chlorophenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2-Benzyloxy-5-chlorophenylboronic acid**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information herein is intended to serve as a reference for the characterization of this versatile compound.

Predicted Spectral Data

While specific experimental spectra for **2-Benzyloxy-5-chlorophenylboronic acid** are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-8.2	br s	2H	B(OH) ₂
~7.6-7.7	d	1H	Ar-H
~7.3-7.5	m	5H	Ar-H (benzyl)
~7.2-7.3	dd	1H	Ar-H
~7.1	d	1H	Ar-H
~5.2	s	2H	O-CH ₂ -Ph

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~160	Ar-C-O
~137	Ar-C (benzyl)
~135	Ar-CH
~130	Ar-C-Cl
~128.5	Ar-CH (benzyl)
~128.0	Ar-CH (benzyl)
~125	Ar-C-B
~120	Ar-CH
~115	Ar-CH
~70	O-CH ₂ -Ph

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Broad	O-H stretch (B(OH) ₂)
~3030	Medium	Ar-H stretch
~2920	Weak	C-H stretch (CH ₂)
~1600, 1480	Medium-Strong	C=C stretch (aromatic)
~1350	Strong	B-O stretch
~1240	Strong	C-O stretch (aryl ether)
~1080	Medium	C-Cl stretch
~750, 690	Strong	Ar-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion Type
262.04	[M] ⁺
244.03	[M-H ₂ O] ⁺
171.01	[M-C ₇ H ₇] ⁺
91.05	[C ₇ H ₇] ⁺ (benzyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for **2-Benzyloxy-5-chlorophenylboronic acid**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Benzoyloxy-5-chlorophenylboronic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of a pure KBr pellet first and then the sample spectrum.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

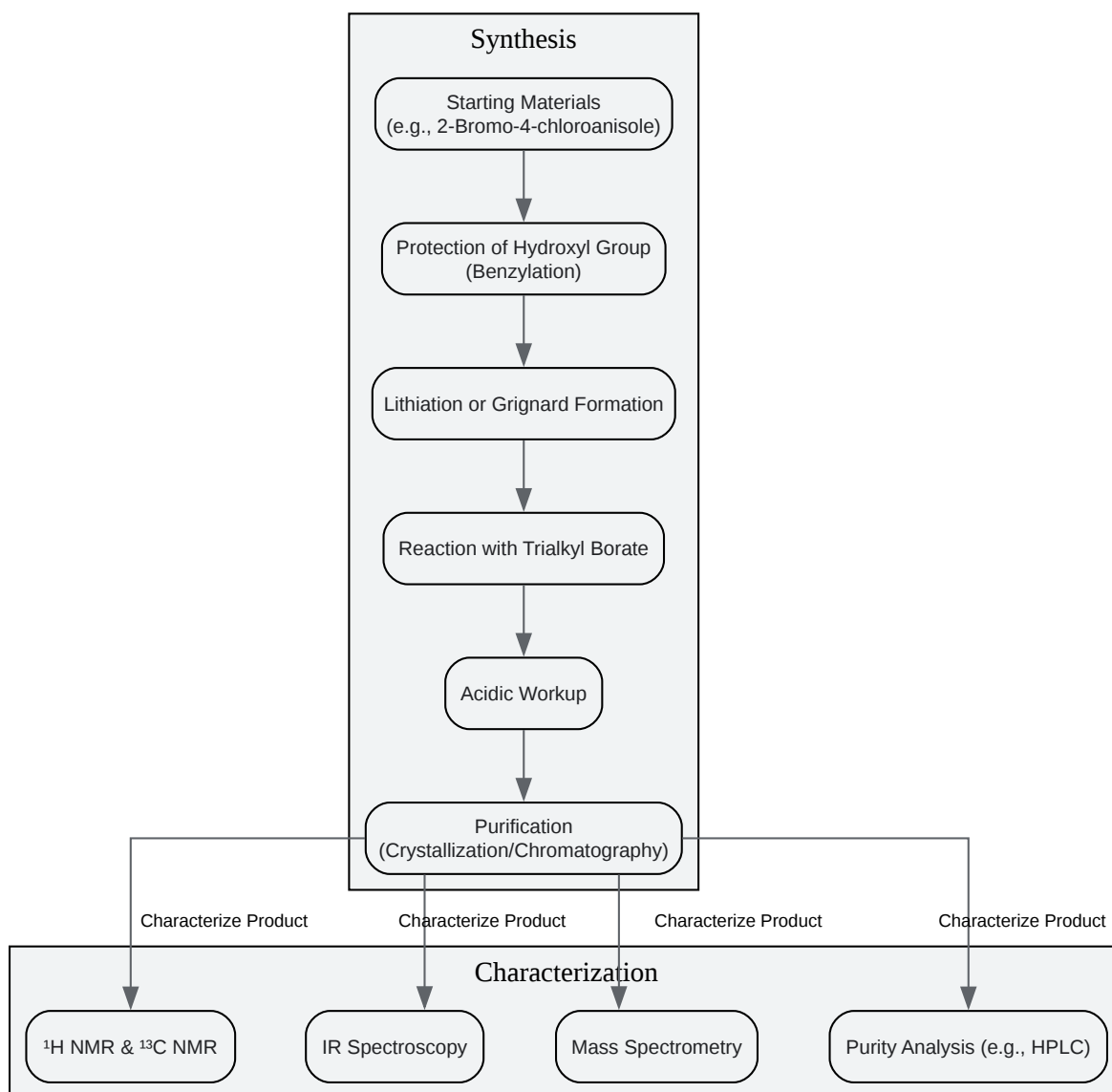
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a substituted phenylboronic acid like **2-Benzyloxy-5-chlorophenylboronic acid**.



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Caption: General workflow for synthesis and characterization.

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